REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.Cl[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][O-].[K+].S(=O)(=O)(O)O>C(O)C>[Br:1][C:2]1[C:3]2[N:4]([C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:9]=2)[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)Cl)N
|
Name
|
potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
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ClC(=C[O-])C(=O)OCC.[K+]
|
Name
|
|
Quantity
|
0.334 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
with reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
the obtained solid was recrystallized from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2N(C=C(C1)Cl)C(=CN2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |